molecular formula C9H12N2O2 B13347610 2-(4,5,6,7-tetrahydro-2H-indazol-2-yl)acetic acid

2-(4,5,6,7-tetrahydro-2H-indazol-2-yl)acetic acid

Cat. No.: B13347610
M. Wt: 180.20 g/mol
InChI Key: CFTXYRYNAWICDE-UHFFFAOYSA-N
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Description

2-(4,5,6,7-tetrahydro-2H-indazol-2-yl)acetic acid is a heterocyclic compound that belongs to the indazole family. Indazoles are known for their diverse biological activities, including anti-inflammatory, antimicrobial, anticancer, and antihypertensive properties . The structure of this compound consists of an indazole ring fused with a tetrahydro ring and an acetic acid moiety, making it a unique and versatile compound in medicinal chemistry.

Preparation Methods

The synthesis of 2-(4,5,6,7-tetrahydro-2H-indazol-2-yl)acetic acid can be achieved through various synthetic routes. One common method involves the cyclization of appropriate precursors under specific reaction conditions. For instance, the reaction of 2-nitrobenzyl bromide with hydrazine hydrate followed by cyclization can yield the desired indazole derivative . Industrial production methods often involve optimizing these synthetic routes to achieve higher yields and purity.

Chemical Reactions Analysis

2-(4,5,6,7-tetrahydro-2H-indazol-2-yl)acetic acid undergoes several types of chemical reactions, including:

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding ketones or carboxylic acids, while reduction may produce alcohols or amines.

Scientific Research Applications

2-(4,5,6,7-tetrahydro-2H-indazol-2-yl)acetic acid has a wide range of scientific research applications:

Mechanism of Action

The mechanism of action of 2-(4,5,6,7-tetrahydro-2H-indazol-2-yl)acetic acid involves its interaction with specific molecular targets and pathways. For instance, it may inhibit certain enzymes or receptors, leading to its observed biological effects. The exact molecular targets and pathways can vary depending on the specific application and context .

Comparison with Similar Compounds

2-(4,5,6,7-tetrahydro-2H-indazol-2-yl)acetic acid can be compared with other similar compounds, such as:

The uniqueness of this compound lies in its specific structure and the combination of the indazole ring with the acetic acid moiety, which contributes to its distinct reactivity and biological properties.

Properties

Molecular Formula

C9H12N2O2

Molecular Weight

180.20 g/mol

IUPAC Name

2-(4,5,6,7-tetrahydroindazol-2-yl)acetic acid

InChI

InChI=1S/C9H12N2O2/c12-9(13)6-11-5-7-3-1-2-4-8(7)10-11/h5H,1-4,6H2,(H,12,13)

InChI Key

CFTXYRYNAWICDE-UHFFFAOYSA-N

Canonical SMILES

C1CCC2=NN(C=C2C1)CC(=O)O

Origin of Product

United States

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